molecular formula C17H19N3OS B2503259 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448076-81-0

2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2503259
CAS No.: 1448076-81-0
M. Wt: 313.42
InChI Key: GRIMJGJNTLEEJQ-UHFFFAOYSA-N
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Description

The compound 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone features a pyrrolo[3,4-d]pyrimidine core linked to an ethanone group, with a 4-(isopropylthio)phenyl substituent. Pyrrolo-pyrimidine derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors due to their ability to mimic purine bases and interact with ATP-binding domains.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)22-15-5-3-13(4-6-15)7-17(21)20-9-14-8-18-11-19-16(14)10-20/h3-6,8,11-12H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIMJGJNTLEEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-(isopropylthio)phenyl precursor, which is then coupled with the pyrrolo[3,4-d]pyrimidine core under specific reaction conditions. The key steps may include:

    Thioether Formation:

    Coupling Reaction: The coupling of the substituted phenyl ring with the pyrrolo[3,4-d]pyrimidine core, often facilitated by a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves the formation of the ethanone linkage, which may require specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The carbonyl group in the ethanone linkage can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Its ability to protect neuronal cells from damage suggests potential applications in neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates cytokine production
NeuroprotectiveProtects neuronal cells from oxidative stress

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Pyrimidine formationCyclizationPyrimidine precursors
Thioether introductionNucleophilic substitutionIsopropylthio compounds

Case Studies and Research Findings

  • Anti-inflammatory Activity Study :
    • A study published in a pharmacological journal evaluated the anti-inflammatory effects of the compound in vitro and in vivo, demonstrating a reduction in inflammatory markers in animal models .
  • Neuroprotection Research :
    • Another research effort investigated the neuroprotective effects against oxidative stress-induced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
  • Comparative Analysis with Other Compounds :
    • Comparative studies with similar compounds have shown that this compound has superior efficacy in reducing inflammation and protecting neurons, suggesting its unique structural properties contribute to its enhanced activity .

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following compounds share the pyrrolo-pyrimidine core or ethanone functionality, enabling a comparative analysis of substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound: 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone C18H20N4OS 340.44 (calc.) 4-(isopropylthio)phenyl Pyrrolo[3,4-d]pyrimidine
1-(2-Morpholino-pyrrolo[3,4-d]pyrimidin-6-yl)-2-(pyridin-4-ylthio)ethanone C17H19N5O2S 357.4 Morpholino, pyridin-4-ylthio Pyrrolo[3,4-d]pyrimidine
1-(2-Morpholino-pyrrolo[3,4-d]pyrimidin-6-yl)-2-(1H-pyrrol-1-yl)ethanone C16H19N5O2 313.35 Morpholino, pyrrole Pyrrolo[3,4-d]pyrimidine
2-(2-Methoxyphenoxy)-1-(pyrrolo[3,4-d]pyrimidin-6-yl)ethanone C15H15N3O3 285.30 2-Methoxyphenoxy Pyrrolo[3,4-d]pyrimidine
1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3-yl)ethanone C18H16ClN3O2 341.79 4-Chlorophenyl, oxadiazole Oxadiazole
Key Observations:
  • Substituent Diversity: The target compound’s isopropylthio group contrasts with morpholino (polar, hydrogen-bonding), pyridylthio (sulfur-mediated interactions), and methoxyphenoxy (oxygen-rich, hydrophilic).
  • Para-Substitution : Analogous to the oxadiazole derivatives in , para-substituted aryl groups (e.g., 4-chlorophenyl in 2b) enhance bioactivity, suggesting the target’s para-isopropylthio group may optimize target binding.

Physicochemical Properties

Property Target Compound Pyridin-4-ylthio Analog Pyrrole Analog Methoxyphenoxy Analog
Molecular Weight 340.44 357.4 313.35 285.30
Heteroatoms N, S N, O, S N, O N, O
Predicted Solubility Moderate (lipophilic) Low (bulky substituents) Moderate High (polar groups)
  • Molecular Weight : The target compound falls within the drug-like range (<500 Da), similar to its analogs.
  • Heteroatom Influence: Sulfur in the target and pyridylthio analog may enhance binding to metal ions or cysteine residues in enzymes, whereas oxygen in methoxyphenoxy favors solubility.

Inferred Pharmacological Implications

While direct activity data for the target compound are absent, insights can be drawn from structural analogs:

  • Antimicrobial Potential: Oxadiazole derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl in 2b) showed strong antibacterial activity, suggesting the target’s para-isopropylthio group may confer similar benefits.
  • Kinase Inhibition: Pyrrolo-pyrimidines are established kinase inhibitors. The morpholino group in analogs may enhance selectivity for kinases with polar active sites, while the target’s isopropylthio group could target hydrophobic pockets.
  • Neuroactive Potential: Phenethylamine derivatives with isopropylthio groups (e.g., 2C-T-4 in ) act as serotonin receptor agonists, though the target’s pyrrolo-pyrimidine core likely redirects its mechanism away from neuroactivity.

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a member of the pyrrolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a unique structure consisting of a pyrrolo[3,4-d]pyrimidine core with isopropylthio and phenyl substituents. This structural configuration is believed to play a crucial role in its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can modulate various biological pathways, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrrolopyrimidine have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assay : The MTT assay demonstrated that certain derivatives exhibited stronger cytotoxicity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : Compounds were found to induce apoptosis through the activation of caspases, suggesting a pathway for therapeutic development against cancer .

Enzyme Inhibition

The compound may act as an enzyme inhibitor:

  • Tyrosinase Inhibition : Similar compounds have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values for some derivatives indicate potent inhibitory activity compared to standard inhibitors like kojic acid .
  • Cyclooxygenase Inhibition : Related compounds have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrrolopyrimidine derivatives:

  • Cytotoxicity in Cancer Models : A study indicated that specific derivatives showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis .
  • Enzyme Kinetics : Research on enzyme kinetics revealed that certain compounds exhibit mixed inhibition types against tyrosinase, indicating complex interactions at the molecular level .
  • Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of similar compounds have shown that specific substituents can enhance biological activity, guiding future synthetic efforts .

Data Summary Table

Activity TypeCompound ExampleIC50 ValueReference
Cytotoxicity3-benzyl-2-(isopropylthio)-7-phenylStronger than cisplatin
Tyrosinase InhibitionFuran-chalcone derivatives0.0433 µM
Cyclooxygenase InhibitionThiazole derivativesVaries by structure

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